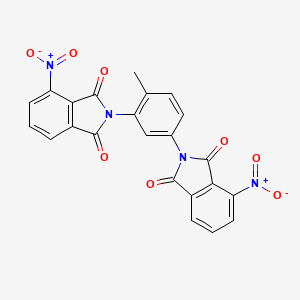
2,2'-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. The starting materials may include 4-methyl-1,3-phenylenediamine and 4-nitrophthalic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its derivatives could be explored for their biological activity and therapeutic potential.
Medicine
In medicine, derivatives of this compound might be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-amino-1H-isoindole-1,3(2H)-dione)
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-hydroxy-1H-isoindole-1,3(2H)-dione)
Uniqueness
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
53055-76-8 |
|---|---|
Molecular Formula |
C23H12N4O8 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-[4-methyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H12N4O8/c1-11-8-9-12(24-20(28)13-4-2-6-15(26(32)33)18(13)22(24)30)10-17(11)25-21(29)14-5-3-7-16(27(34)35)19(14)23(25)31/h2-10H,1H3 |
InChI Key |
YMYMJABXLDXHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


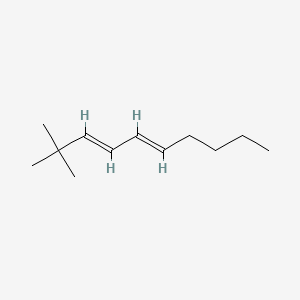

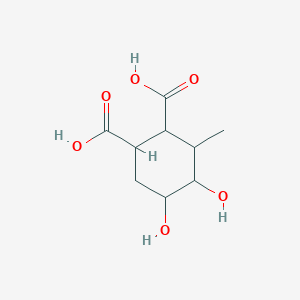

![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)

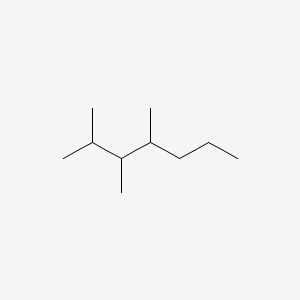
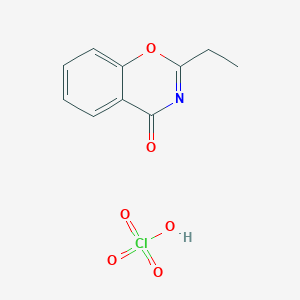
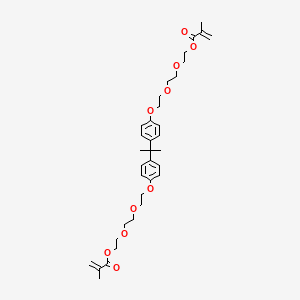
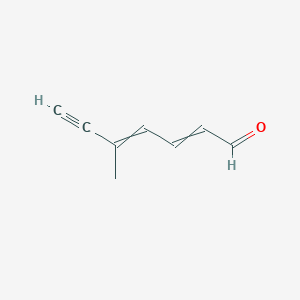
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
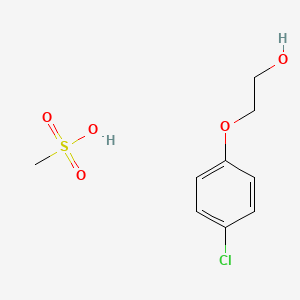
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
